molecular formula C22H24F3N3O3 B2873096 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 459155-83-0

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2873096
CAS No.: 459155-83-0
M. Wt: 435.447
InChI Key: WHMDNAXBUHFIIE-UHFFFAOYSA-N
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Description

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., acetone, dichloromethane), catalysts (e.g., palladium, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-6-[4-(dimethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • 5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(methyl)-1,3-diazinan-2-one
  • 5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazepan-2-one

Uniqueness

The uniqueness of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-3-28(4-2)16-12-10-14(11-13-16)18-17(19(29)15-8-6-5-7-9-15)21(31,22(23,24)25)27-20(30)26-18/h5-13,17-18,31H,3-4H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDNAXBUHFIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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